molecular formula C11H13FN2S B1438583 N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine CAS No. 1038356-64-7

N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B1438583
CAS No.: 1038356-64-7
M. Wt: 224.3 g/mol
InChI Key: PNFVUYYMNPSJJG-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a fluorophenyl group attached to an ethyl chain, which is further connected to a dihydrothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorophenylacetonitrile and 2-aminothiophenol.

    Formation of Intermediate: The 4-fluorophenylacetonitrile undergoes a nucleophilic substitution reaction with 2-aminothiophenol to form an intermediate.

    Cyclization: The intermediate is then cyclized under acidic conditions to form the thiazole ring, resulting in the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Additionally, the use of catalysts can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: It is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It is explored for its potential use in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the thiazole ring contributes to its overall stability and reactivity. The compound can modulate the activity of enzymes involved in metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine
  • N-[2-(4-bromophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine
  • N-[2-(4-methylphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine

Uniqueness

N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom significantly influences the compound’s electronic properties, enhancing its reactivity and binding affinity compared to its chloro, bromo, and methyl analogs. The fluorine atom also imparts greater metabolic stability, making the compound more suitable for pharmaceutical applications.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2S/c12-10-3-1-9(2-4-10)5-6-13-11-14-7-8-15-11/h1-4H,5-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFVUYYMNPSJJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NCCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine
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N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine
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N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine
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N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine
Reactant of Route 5
N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine
Reactant of Route 6
N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine

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